molecular formula C10H14N2O2 B12971978 Ethyl 6-(1-aminoethyl)nicotinate

Ethyl 6-(1-aminoethyl)nicotinate

Cat. No.: B12971978
M. Wt: 194.23 g/mol
InChI Key: PMGBBTPUBPEDQW-UHFFFAOYSA-N
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Description

Ethyl 6-(1-aminoethyl)nicotinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid and features an ethyl ester group attached to the 6-position of the nicotinic acid ring, along with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1-aminoethyl)nicotinate typically involves the esterification of 6-(1-aminoethyl)nicotinic acid. One common method is to react 6-(1-aminoethyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ethyl ester group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield oxo derivatives, while reduction of the nitro group can yield amino derivatives.

Scientific Research Applications

Ethyl 6-(1-aminoethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving nicotinic acid derivatives and their biological activities.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The ethyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Lacks the aminoethyl group, making it less versatile in chemical reactions.

    Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    6-Aminonicotinic acid: Lacks the ester group, making it less lipophilic.

Uniqueness

Ethyl 6-(1-aminoethyl)nicotinate is unique due to the presence of both the ethyl ester and aminoethyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 6-(1-aminoethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-4-5-9(7(2)11)12-6-8/h4-7H,3,11H2,1-2H3

InChI Key

PMGBBTPUBPEDQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(C)N

Origin of Product

United States

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